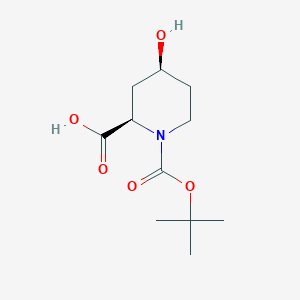

(2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid is a chiral compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group, and a carboxylic acid functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with the selection of an appropriate piperidine derivative as the starting material.

Protection of the Amino Group: The amino group of the piperidine derivative is protected using tert-butoxycarbonyl (Boc) anhydride under basic conditions to form the Boc-protected intermediate.

Hydroxylation: The Boc-protected intermediate undergoes hydroxylation at the 4-position using a suitable oxidizing agent such as osmium tetroxide (OsO4) or a similar reagent.

Carboxylation: The hydroxylated intermediate is then subjected to carboxylation to introduce the carboxylic acid functional group at the 2-position. This can be achieved using carbon dioxide (CO2) in the presence of a base such as sodium hydroxide (NaOH).

Purification: The final product, this compound, is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of continuous flow reactors, and implementation of efficient purification methods to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine, which can then undergo various substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Acidic conditions (e.g., trifluoroacetic acid) for Boc deprotection

Major Products Formed

Oxidation: Ketones or aldehydes

Reduction: Alcohols or aldehydes

Substitution: Various substituted piperidine derivatives

Applications De Recherche Scientifique

(2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid has several scientific research applications, including:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules, including natural products and bioactive compounds.

Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its structural features.

Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mécanisme D'action

The mechanism of action of (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function. The Boc protecting group can be removed to expose the free amine, which can further interact with biological targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

- (2R,4S)-1-(tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid

Uniqueness

(2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds. Its piperidine ring structure and the presence of both hydroxyl and carboxylic acid groups make it a versatile intermediate in organic synthesis and medicinal chemistry.

Activité Biologique

(2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid, commonly referred to as M4, is a compound of interest in pharmacological research due to its potential neuroprotective properties. This article explores the biological activity of M4, focusing on its mechanisms of action, effects on cellular models, and implications for therapeutic applications.

- Molecular Formula : C₁₁H₁₉N₁O₅

- Molecular Weight : 245.27 g/mol

- CAS Number : 917835-93-9

- Purity : ≥95% .

Inhibition of Enzymatic Activity

M4 has been identified as a dual inhibitor of β-secretase and acetylcholinesterase. These enzymes are critical in the pathogenesis of Alzheimer’s disease due to their roles in amyloid-beta peptide (Aβ) aggregation and cholinergic dysfunction:

- β-secretase Inhibition : M4 exhibits an IC₅₀ of 15.4 nM against β-secretase, significantly reducing Aβ formation .

- Acetylcholinesterase Inhibition : The compound demonstrates a Ki value of 0.17 μM, indicating effective inhibition that could enhance cholinergic signaling .

Neuroprotective Effects

Research indicates that M4 provides neuroprotection against Aβ-induced toxicity in astrocytic cells:

- Cell Viability : In vitro studies showed that M4 treatment improved cell viability by approximately 62.98% when co-administered with Aβ₁₄₂ compared to untreated controls .

- Reduction in Oxidative Stress : M4 decreased malondialdehyde (MDA) levels, a marker of oxidative stress, suggesting its role in mitigating oxidative damage .

Anti-inflammatory Properties

M4 also appears to modulate inflammatory responses associated with neurodegeneration:

- Cytokine Modulation : The compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocytes exposed to Aβ aggregates . This suggests a potential mechanism for reducing neuroinflammation in Alzheimer’s disease.

In Vitro Studies

A series of experiments were conducted to evaluate the protective effects of M4 on astrocytes:

- Cell Culture Experiments : Astrocytes treated with Aβ₁₄₂ showed significant cell death (43.78% viability). However, co-treatment with M4 restored cell viability significantly .

- Oxidative Stress Assessment : The TBARS assay revealed that M4 treatment led to lower MDA levels compared to controls exposed to Aβ alone, indicating reduced lipid peroxidation and oxidative stress .

In Vivo Studies

In vivo models using scopolamine-induced Alzheimer-like symptoms were employed to further assess the efficacy of M4:

- Although no significant cognitive improvements were observed compared to standard treatments like galantamine, M4 did show trends toward reducing β-secretase activity and oxidative stress markers . This highlights the need for further studies to optimize dosing and administration routes for enhanced bioavailability.

Summary Table of Biological Activities

| Activity | Mechanism/Effect | Measurement/Value |

|---|---|---|

| β-secretase inhibition | Reduces Aβ formation | IC₅₀ = 15.4 nM |

| Acetylcholinesterase inhibition | Enhances cholinergic signaling | Ki = 0.17 μM |

| Cell viability improvement | Protects against Aβ toxicity | 62.98% viability at 100 μM |

| Oxidative stress reduction | Lowers lipid peroxidation | Decreased MDA levels |

| Cytokine modulation | Reduces pro-inflammatory cytokines | Lower TNF-α and IL-6 levels |

Propriétés

IUPAC Name |

(2R,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCAZZUFIDGXTDA-JGVFFNPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C[C@@H]1C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.